(7-Cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene
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Overview
Description
(7-Cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a benzodioxin moiety, and a diazene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Diazene Formation: The final step involves the formation of the diazene group. This can be accomplished by reacting the intermediate compound with phenylhydrazine under acidic conditions to yield the desired diazene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazene group, leading to the formation of azo compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (7-Cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its diazene group can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the material science industry, this compound can be used in the development of new polymers and materials with unique properties. Its structural components can impart desirable characteristics such as increased stability, flexibility, or reactivity.
Mechanism of Action
The mechanism by which (7-Cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane and benzodioxin moieties can influence the compound’s binding affinity and specificity, while the diazene group can participate in redox reactions, affecting the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene: Lacks the cyclopropanecarbonyl group, which may result in different reactivity and biological activity.
(7-Cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)(methyl)diazene: Substitution of the phenyl group with a methyl group can significantly alter the compound’s properties.
Uniqueness
The presence of the cyclopropanecarbonyl group in (7-Cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene imparts unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, providing opportunities for the development of novel applications in various fields.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
cyclopropyl-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C18H16N2O3/c21-18(12-6-7-12)14-10-16-17(23-9-8-22-16)11-15(14)20-19-13-4-2-1-3-5-13/h1-5,10-12H,6-9H2 |
InChI Key |
CTDFILZBURZQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2N=NC4=CC=CC=C4)OCCO3 |
Origin of Product |
United States |
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